molecular formula C16H27N5O3 B3793014 1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide

1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide

Cat. No.: B3793014
M. Wt: 337.42 g/mol
InChI Key: RUMNNIAFXTUHEJ-UHFFFAOYSA-N
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Description

1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide is a synthetic compound with potential applications in various scientific fields. Its unique structure combines a triazole ring with a diethylamino group and an oxoethyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide typically involves multiple stepsIndustrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the triazole ring can participate in binding interactions with enzymes and other proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3/c1-5-20(6-2)14(22)11-21-10-13(18-19-21)15(23)17-12-7-8-24-16(3,4)9-12/h10,12H,5-9,11H2,1-4H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMNNIAFXTUHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(N=N1)C(=O)NC2CCOC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide
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1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide
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1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide
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1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide
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1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide
Reactant of Route 6
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1-[2-(diethylamino)-2-oxoethyl]-N-(2,2-dimethyloxan-4-yl)triazole-4-carboxamide

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